

# In-Depth Technical Guide: 2-(3-Bromophenoxy)methyl)oxirane

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## Compound of Interest

Compound Name: 2-(3-Bromophenoxy)methyl)oxirane

Cat. No.: B2632152

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CAS Number: 5002-98-2

Synonyms: Oxirane, 2-[(3-bromophenoxy)methyl]-

This technical guide provides a comprehensive overview of **2-(3-Bromophenoxy)methyl)oxirane**, including its chemical properties, a detailed synthesis protocol, and its expected reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

While specific experimental data for **2-(3-Bromophenoxy)methyl)oxirane** is not readily available in published literature, its properties can be reliably predicted based on data from analogous compounds.

Property	Value	Source
CAS Number	5002-98-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[1]
Molecular Weight	229.07 g/mol	[1]
Predicted Boiling Point	287.5 ± 10.0 °C	[1]
Predicted Density	1.527 ± 0.06 g/cm <sup>3</sup>	[1]
Appearance	Expected to be a colorless to pale yellow oil or solid	Inferred from similar compounds

## Synthesis

A common and effective method for the synthesis of aryloxymethyl oxiranes is the Williamson ether synthesis, involving the reaction of a phenol with an epihalohydrin in the presence of a base.

## Experimental Protocol: Synthesis of 2-(3-Bromophenoxymethyl)oxirane

This protocol is based on a general procedure for the synthesis of similar phenoxymethyl oxiranes.

Materials:

- 3-Bromophenol
- Epichlorohydrin (or Epibromohydrin)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Acetone, anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a solution of 3-bromophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
- To this stirred suspension, add epichlorohydrin (1.5-2.5 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Wash the filter cake with acetone.
- Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-(3-Bromophenoxymethyl)oxirane**.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry.

## Expected Spectroscopic Data

Based on the structure of **2-(3-Bromophenoxymethyl)oxirane** and data from similar compounds, the following spectroscopic characteristics are expected:

Spectroscopy	Expected Peaks/Signals
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	* Aromatic protons (4H) in the range of $\delta$ 6.8-7.3 ppm.

- Methylene protons of the oxirane ring (2H,  $-\text{CH}_2\text{-O-}$ ) as multiplets around  $\delta$  2.7-2.9 ppm.
- Methine proton of the oxirane ring (1H,  $-\text{CH-O-}$ ) as a multiplet around  $\delta$  3.3-3.5 ppm.
- Methylene protons adjacent to the phenoxy group (2H,  $\text{Ar-O-CH}_2\text{-}$ ) as multiplets around  $\delta$  4.0-4.3 ppm. | |  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ) | \* Aromatic carbons, including the carbon attached to bromine (C-Br) around  $\delta$  115-125 ppm and other aromatic carbons between  $\delta$  110-160 ppm.
- Methylene carbon of the oxirane ring ( $-\text{CH}_2\text{-O-}$ ) around  $\delta$  44-46 ppm.
- Methine carbon of the oxirane ring ( $-\text{CH-O-}$ ) around  $\delta$  50-52 ppm.
- Methylene carbon adjacent to the phenoxy group ( $\text{Ar-O-CH}_2\text{-}$ ) around  $\delta$  68-70 ppm. | | IR (Infrared) | \* Aromatic C-H stretching around  $3050\text{-}3100\text{ cm}^{-1}$ .
- Aliphatic C-H stretching around  $2900\text{-}3000\text{ cm}^{-1}$ .
- Aromatic C=C stretching around  $1470\text{-}1600\text{ cm}^{-1}$ .
- Asymmetric C-O-C stretching (ether) around  $1250\text{ cm}^{-1}$ .
- Oxirane ring vibrations (C-O stretching) around  $840\text{-}950\text{ cm}^{-1}$  and  $1250\text{ cm}^{-1}$ .
- C-Br stretching in the fingerprint region, typically below  $600\text{ cm}^{-1}$ . | | Mass Spectrometry (MS) | \* Molecular ion peak ( $\text{M}^+$ ) at  $m/z$  228 and 230 with approximately equal intensity (due to the presence of bromine isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).
- Fragment ions corresponding to the loss of the oxirane moiety and other characteristic fragments. |

## Reactivity and Potential Applications

The primary site of reactivity in **2-(3-Bromophenoxymethyl)oxirane** is the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes the compound a valuable synthetic intermediate.

#### Key Reactions:

- **Nucleophilic Ring-Opening:** The epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reaction can be catalyzed by either acid or base. The regioselectivity of the ring-opening (attack at the terminal or internal carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions.
- **Polymerization:** The oxirane moiety can undergo ring-opening polymerization to form polyethers.

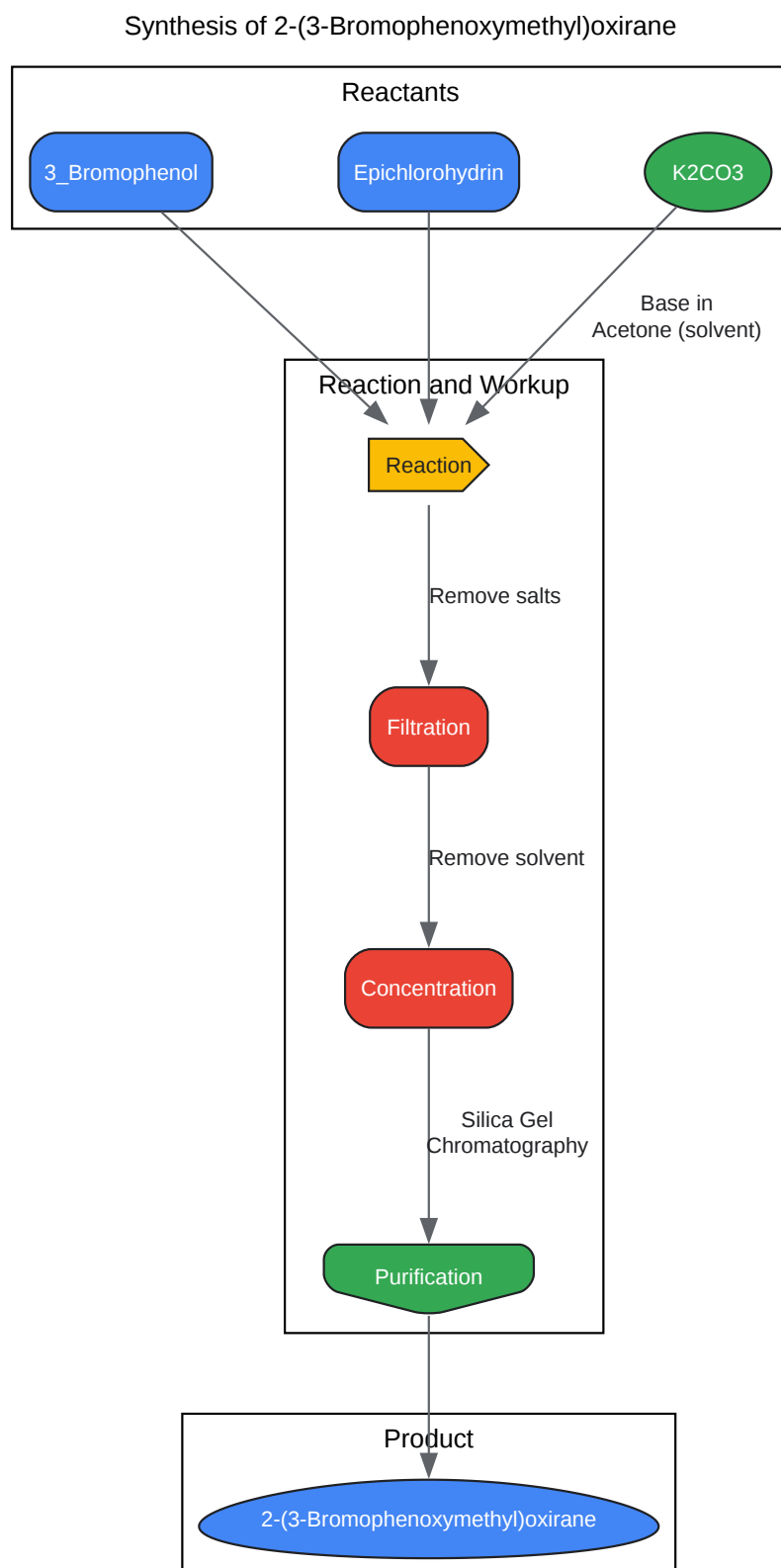
#### Potential Applications:

- **Pharmaceutical Synthesis:** As a building block for the synthesis of more complex molecules with potential biological activity. The phenoxymethyl oxirane scaffold is found in some pharmacologically active compounds.
- **Materials Science:** As a monomer or cross-linking agent in the production of epoxy resins and other polymers. The bromine atom can also serve as a handle for further functionalization or as a component to impart specific properties like flame retardancy.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-(3-Bromophenoxymethyl)oxirane**.

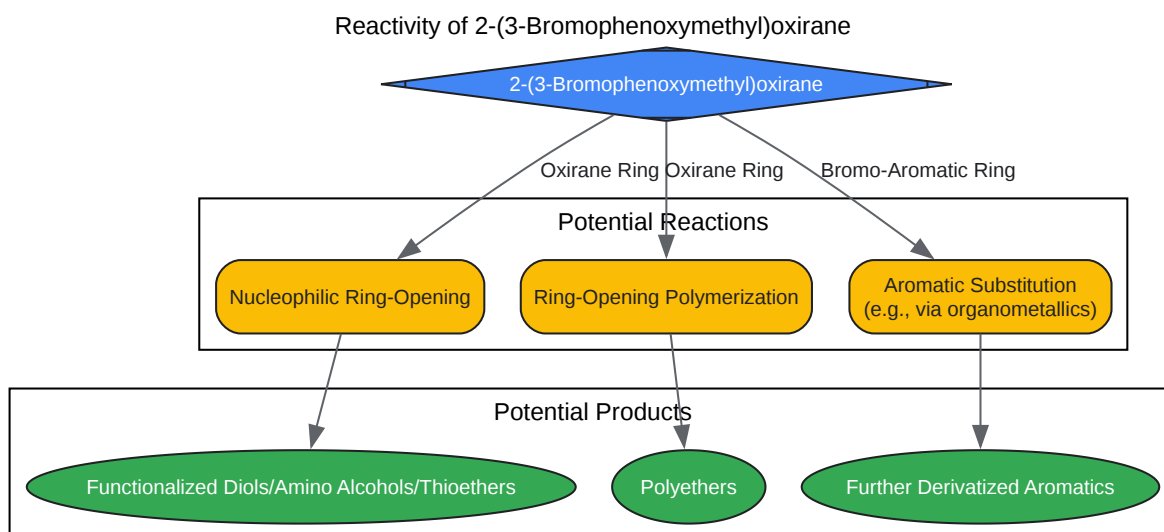


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Caption: General workflow for the synthesis of **2-(3-Bromophenoxy)methyl)oxirane**.

## Logical Relationship of Reactivity

The following diagram illustrates the key reactive sites and potential transformations of **2-(3-Bromophenoxymethyl)oxirane**.



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Caption: Key reactive sites and potential transformations.

## Biological Activity

A thorough search of scientific literature did not reveal any specific studies on the biological activity or signaling pathway involvement of **2-(3-Bromophenoxymethyl)oxirane**. Given that oxiranes are a class of compounds with potential alkylating properties, and some are known to exhibit biological effects, this compound could be a candidate for biological screening. However, at present, no such data is publicly available.

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## References

- 1. [pubs.rsc.org](https://pubs.rsc.org) [[pubs.rsc.org](https://pubs.rsc.org)]
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